3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Overview
Description
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and quinazolinone moieties in its structure suggests that it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
The synthesis of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole intermediates: The synthesis begins with the preparation of 4-chloro-1H-pyrazole and 3-nitro-1H-pyrazole intermediates through cyclization reactions involving appropriate precursors.
Alkylation and sulfonation: The pyrazole intermediates are then subjected to alkylation and sulfonation reactions to introduce the ethyl and methylsulfanyl groups, respectively.
Quinazolinone core construction: The final step involves the formation of the quinazolinone core through a cyclization reaction, typically using a suitable amine and carbonyl compound under acidic or basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new heterocyclic structures, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines, thiols), and various solvents (e.g., ethanol, dichloromethane).
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure suggests it may have biological activity, making it a candidate for drug discovery and development. It could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Materials Science: The compound’s ability to form stable heterocyclic structures may make it useful in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving pyrazole and quinazolinone derivatives, providing insights into their mechanisms of action and interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving its pyrazole and quinazolinone moieties. These interactions may modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE include other quinazolinone derivatives and pyrazole-containing compounds. Some examples are:
4-Chloroquinazoline: A simpler quinazoline derivative with potential anticancer activity.
3-Nitropyrazole:
4-Chloropyrazole: Another pyrazole derivative with potential biological activity.
The uniqueness of this compound lies in its combination of both pyrazole and quinazolinone moieties, which may confer distinct chemical and biological properties compared to its individual components.
Properties
IUPAC Name |
3-[2-(4-chloropyrazol-1-yl)ethyl]-2-[(3-nitropyrazol-1-yl)methylsulfanyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN7O3S/c18-12-9-19-22(10-12)7-8-24-16(26)13-3-1-2-4-14(13)20-17(24)29-11-23-6-5-15(21-23)25(27)28/h1-6,9-10H,7-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDSJKHDQORLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCN3C=CC(=N3)[N+](=O)[O-])CCN4C=C(C=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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